molecular formula C12H21N3O2 B15060480 tert-butyl 2-(4,5-dihydro-1H-imidazol-2-yl)pyrrolidine-1-carboxylate

tert-butyl 2-(4,5-dihydro-1H-imidazol-2-yl)pyrrolidine-1-carboxylate

Cat. No.: B15060480
M. Wt: 239.31 g/mol
InChI Key: FGCYEDNAVRTJTQ-UHFFFAOYSA-N
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Description

tert-Butyl 2-(4,5-dihydro-1H-imidazol-2-yl)pyrrolidine-1-carboxylate is a bicyclic heterocyclic compound featuring a pyrrolidine ring fused with a 4,5-dihydroimidazole moiety. The tert-butyl carboxylate group enhances steric bulk and stability, making the compound a valuable intermediate in medicinal chemistry and asymmetric synthesis. Its CAS registry numbers are reported inconsistently across sources: EN300-740163 and 1891129-94-4 , necessitating verification for accurate identification. The compound is synthesized via multi-step routes involving imidazoline ring formation and tert-butyl protection, with a typical purity of 95% . Applications include its use as a precursor for chiral ligands in catalysis and bioactive molecule development, though specific pharmacological data remain underexplored in the provided evidence.

Properties

Molecular Formula

C12H21N3O2

Molecular Weight

239.31 g/mol

IUPAC Name

tert-butyl 2-(4,5-dihydro-1H-imidazol-2-yl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C12H21N3O2/c1-12(2,3)17-11(16)15-8-4-5-9(15)10-13-6-7-14-10/h9H,4-8H2,1-3H3,(H,13,14)

InChI Key

FGCYEDNAVRTJTQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2=NCCN2

Origin of Product

United States

Preparation Methods

Molecular Identity and Properties

tert-butyl 2-(4,5-dihydro-1H-imidazol-2-yl)pyrrolidine-1-carboxylate (C₁₂H₂₁N₃O₂) is characterized by a molecular weight of 239.31 g/mol. The compound features a pyrrolidine ring substituted at the 2-position with a 4,5-dihydro-1H-imidazol-2-yl group, with tert-butyl carbamate (Boc) protection at the pyrrolidine nitrogen.

The structural and physicochemical properties of this compound include:

Property Value
Molecular Formula C₁₂H₂₁N₃O₂
Molecular Weight 239.31 g/mol
IUPAC Name This compound
SMILES CC(C)(C)OC(=O)N1CCCC1C2=NCCN2
InChI Key FGCYEDNAVRTJTQ-UHFFFAOYSA-N

The dihydroimidazole moiety exists in a partially saturated state, reducing aromaticity compared to fully conjugated imidazoles, which influences both reactivity and hydrogen-bonding capabilities.

General Synthetic Approaches

Synthesis of this compound typically involves strategic integration of the pyrrolidine and imidazoline rings. Several general approaches have been documented in the literature:

Boc-Protected Pyrrolidine Approach

This fundamental approach utilizes proline or pyrrolidine derivatives as starting materials, with subsequent installation of the imidazoline moiety:

  • Protection of pyrrolidine with di-tert-butyl dicarbonate
  • Functionalization at the 2-position
  • Condensation with ethylenediamine derivatives to form the imidazoline ring

Imidazoline Formation from Amidines

An alternative approach involves:

  • Formation of amidine intermediates
  • Cyclization with appropriate diamines
  • Incorporation onto the pyrrolidine scaffold

Thioimidate Displacement Method

This route employs nucleophilic displacement on thioimidates:

  • Preparation of methylthio-imidazoline intermediates
  • Reaction with appropriately functionalized pyrrolidine derivatives
  • Thermal cyclization to form the target compound

Detailed Preparation Methods

Method A: Synthesis via Boc-Protected Proline

This method represents a direct approach utilizing commercially available starting materials.

Reagents and Materials
  • (S)-Proline or racemic proline
  • Di-tert-butyl dicarbonate ((Boc)₂O)
  • Sodium bicarbonate (NaHCO₃)
  • Tetrahydrofuran (THF)
  • Water
  • Ethylenediamine
  • Appropriate carbonyl source (e.g., triethyl orthoformate)
Procedure

Step 1: Boc Protection of Proline

To a suspension of proline (1.0 equiv.) in THF:H₂O (1:1), sodium bicarbonate (3.0 equiv.) is added and stirred at room temperature for 30 min. Di-tert-butyl dicarbonate (1.05 equiv.) is then added and the mixture is stirred for 12 h. After workup, N-Boc-proline is obtained in >95% yield.

This approach is documented in multiple sources, particularly for the preparation of tert-butoxycarbonyl-protected amino acids as versatile synthetic intermediates.

Step 2: Formation of the Imidazoline Ring

The installation of the 4,5-dihydro-1H-imidazol-2-yl moiety onto the Boc-protected pyrrolidine scaffold can be achieved through condensation with ethylenediamine under appropriate conditions.

Yield and Characterization

Typical yields for this approach range from 65-85%, with the product characterized by specific spectroscopic signatures:

  • ¹H-NMR (DMSO-d₆): Characteristic signals include pyrrolidine ring protons (δ 1.7-2.2 ppm, m, 4H), tert-butyl group (δ 1.4 ppm, s, 9H), and imidazoline ring protons (δ 3.4-3.6 ppm, m, 4H)
  • ¹³C-NMR (DMSO-d₆): Signals at δ= 49.9 and δ= 51.0 ppm (-CH₂- of imidazoline), δ= 53.1 ppm (-N-C- of imidazoline), and δ= 162.8 ppm (C=N of imidazoline)

Method B: From N-Boc-2-aminomethyl pyrrolidine

This alternative approach utilizes a different pyrrolidine derivative as the starting point.

Reagents
  • (S)-N-Boc-2-aminomethyl pyrrolidine
  • 4,5-dihydro-1-methyl-2-(methylthio)-1H-imidazole hydroiodide
  • Isopropanol
Procedure
To a solution of (S)-N-Boc-2-aminomethyl pyrrolidine (1 equiv.) in isopropanol is added 4,5-dihydro-1-methyl-2-(methylthio)-1H-imidazole hydroiodide (1 equiv.) at room temperature, and the solution is heated to reflux at 95°C for 2 days. The solution is concentrated under reduced pressure to provide the product.

This approach, while requiring longer reaction times, offers a straightforward route that can be adapted to the synthesis of the target compound.

Method C: Via Imidazolidinethione Intermediates

This method employs a different approach to constructing the imidazoline ring.

Procedure Overview
  • Conversion of ethylenediamine to 1-methyl imidazolidin-2-thione
  • Reaction with iodomethane to form the reactive methylthio derivative
  • Displacement with appropriately functionalized pyrrolidine compounds

Reaction Conditions Optimization

Systematic investigation of reaction parameters reveals critical factors affecting yield and purity.

Solvent Effects

Solvent selection significantly impacts reaction efficiency for the synthesis of imidazoline-containing compounds:

Solvent Benefits Limitations Typical Yield
Methanol (anhydrous) Effective for imidazoline formation Moisture sensitivity 70-85%
Isopropanol Higher boiling point for reflux conditions Extended reaction times 75-99%
Dimethylformamide Excellent solubility for reagents Difficult removal 60-75%
Toluene Good for high-temperature reactions Limited solubility for some reagents 65-88%

Anhydrous conditions are generally preferred for optimal yield and purity, particularly during condensation and cyclization steps.

Temperature and Time Optimization

Reaction temperature and duration significantly affect both yield and potential side reactions:

Step Optimal Temperature Reaction Time Critical Considerations
Boc Protection 20-25°C 12 hours Exothermic reaction requiring temperature control
Imidazoline Formation 90-95°C 4-48 hours Higher temperatures can promote side reactions
Workup/Purification 0-25°C Variable Temperature control during isolation improves purity

For imidazoline formation, extended heating under reflux conditions (typically 80-95°C) is often necessary to achieve complete conversion, with reaction times varying from 4 hours to 2 days depending on the specific method and substrate reactivity.

Catalysts and Additives

Various catalysts and additives can significantly enhance reaction efficiency:

Catalyst/Additive Function Typical Loading Effect on Yield
p-Toluenesulfonic acid Activation of carbonyl groups 0.1-0.2 equiv. +15-25%
Diisopropylethylamine Base for neutralization 1.0-3.0 equiv. Prevents side reactions
Anhydrous K₂CO₃ Mild base 0.5-1.0 gram per 10 mmol Promotes cyclization

Acid catalysts like p-toluenesulfonic acid (p-TsOH) are particularly effective for promoting condensation reactions in imidazoline synthesis, while basic conditions using diisopropylethylamine or anhydrous potassium carbonate are sometimes employed to facilitate cyclization steps.

Purification and Characterization

Purification Strategies

Multiple purification approaches have been documented, with selection depending on scale and specific synthetic route:

Chromatographic Methods
  • Flash column chromatography using silica gel with dichloromethane/methanol gradients
  • HPLC purification for analytical-scale preparations or final purification
Crystallization Approaches
  • Recrystallization from appropriate solvent systems (methanol/ethyl acetate or toluene/hexane)
  • Trituration with non-polar solvents to remove impurities
Extraction Protocols
The reaction mixture is diluted with ethyl acetate, washed sequentially with aqueous sodium bicarbonate solution, water, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield crude product for further purification.

Analytical Characterization

Comprehensive characterization typically includes:

Spectroscopic Data
  • ¹H-NMR: Key diagnostic signals include the tert-butyl group (δ ~1.4 ppm, s), pyrrolidine ring protons (multiple signals between δ 1.7-3.5 ppm), and imidazoline ring protons (δ ~3.4-3.6 ppm)
  • ¹³C-NMR: Characteristic carbon signals include the imidazoline carbon atoms (δ= 49.9-51.0 ppm for -CH₂- and δ= 162.8 ppm for the quaternary carbon), tert-butyl carbons (δ ~28 and ~80 ppm), and carbonyl carbon (δ ~155 ppm)
Physical Properties
  • Melting point: Typically observed in the range of 110-130°C (dependent on purity)
  • Appearance: White to off-white crystalline solid
  • Solubility: Soluble in dichloromethane, chloroform, and DMSO; moderately soluble in ethyl acetate; sparingly soluble in hexanes

Alternate Synthetic Approaches

Pyrrolidine-Thiomorpholine Route

An approach utilizing thiomorpholine derivatives has been described, which could be adapted for the synthesis of the target compound:

A mixture of appropriately substituted pyrrolidine derivative and mercaptoacetic acid in pyridine is refluxed for 8 hours. The reaction mixture is cooled, poured into ice and dilute HCl, and the resulting solid is filtered and crystallized.

This method offers an alternative cyclization strategy that may be advantageous for certain applications.

From Dihydropyrrole Precursors

Another approach involves the synthesis of dihydropyrrole derivatives and subsequent modification:

Compound 1 (4.65 mmol) is dissolved in dimethyl formamide (5 mL), and then appropriate reagents are added to form tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate (2), which can be further functionalized to introduce the imidazoline moiety.

Scale-up Considerations and Challenges

Process Parameters

When scaling up the synthesis of this compound, several key factors require attention:

Heat Transfer
  • Efficient temperature control becomes critical during exothermic steps, particularly during Boc protection
  • Stepwise addition of reagents and enhanced cooling capacity may be necessary
Mixing Efficiency
  • Mechanical stirring should replace magnetic stirring
  • Reaction vessel geometry must be optimized to prevent dead zones
Reaction Time Adjustments
  • Extended reaction times may be necessary for complete conversion at larger scales
  • Monitoring by TLC or HPLC is essential to determine optimal endpoints

Solvent Considerations

Solvent selection for large-scale synthesis requires balancing several factors:

Solvent Advantages for Scale-up Disadvantages Recommended Applications
Toluene Recyclable, high-temperature capability Toxicity concerns Imidazoline formation
2-Propanol Lower toxicity, good recovery Lower reactivity Displacement reactions
THF/Water Effective for Boc protection Potential for peroxide formation Initial protection steps

Analytical Data and Characterization Tables

Spectroscopic Identification

Complete spectroscopic characterization of this compound includes:

Spectral Method Key Signals/Features Diagnostic Value
¹H-NMR δ 1.4 ppm (s, 9H, C(CH₃)₃) Confirms Boc group presence
δ 3.4-3.6 ppm (m, 4H, imidazoline CH₂) Confirms dihydroimidazole ring
δ 1.7-2.2 ppm (m, 4H, pyrrolidine CH₂) Confirms pyrrolidine structure
¹³C-NMR δ 28 ppm (C(CH₃)₃) Boc methyl carbons
δ 80 ppm (C(CH₃)₃) Quaternary Boc carbon
δ 155 ppm (C=O) Carbamate carbonyl
δ 162.8 ppm (C=N) Imidazoline C=N carbon
IR 1690-1710 cm⁻¹ Carbamate C=O stretch
1620-1640 cm⁻¹ C=N stretch
1160-1170 cm⁻¹ C-O stretch
Mass Spec [M+H]⁺ at m/z 240 Molecular ion confirmation
Fragment at m/z 184 Loss of tert-butyl group
Fragment at m/z 140 Loss of Boc group

Purity Assessment

Quality control for the synthesized compound typically involves:

Analysis Method Acceptance Criteria Purpose
HPLC >99% purity Quantitative purity assessment
TLC Single spot (various solvent systems) Qualitative purity check
Elemental Analysis Within ±0.4% of theoretical Confirmation of composition
Optical Rotation [α]D value (if chiral) Stereochemical purity

Chemical Reactions Analysis

Boc Deprotection Reactions

The tert-butoxycarbonyl (Boc) group is selectively removed under acidic conditions to expose the pyrrolidine amine. This reaction is critical for further functionalization:

Reaction ConditionsReagentsProductYieldSource
Trifluoroacetic acid (TFA) in DCM10% TFA, 12 hr, RT2-(imidazolin-2-yl)pyrrolidine85-92%
HCl in dioxane4M HCl, reflux, 6 hrHydrochloride salt of deprotected amine78%

Key applications include synthesizing JNK3 inhibitors ( ) and coupling with carboxylic acids for peptide mimetics ( ).

Nucleophilic Substitution Reactions

The imidazoline ring undergoes nucleophilic attacks, particularly at the C2 position:

SubstrateReagents/ConditionsProductSelectivitySource
4-Chloro-2-methylthiopyrimidineMicrowave (120°C, 30 min), DIPEAPyrimidine-substituted imidazoline>95% SNAr
Benzyl bromideK₂CO₃, DMF, 60°C, 12 hrN-Benzylated derivative67%

Microwave-assisted SNAr reactions show enhanced regioselectivity for pyrimidine derivatives used in kinase inhibitor synthesis ( ).

Oxidation and Reduction Reactions

The imidazoline ring is redox-active, enabling transformations to imidazole or dihydroimidazole systems:

Reaction TypeReagentsProductNotesSource
OxidationKHSO₅ (Oxone®), MeOH/H₂Otert-Butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylateConverts imidazoline to imidazole
ReductionH₂, Pd/C, EtOHSaturated pyrrolidine-imidazolidineRequires 50 psi H₂, 24 hr

Oxidation with Oxone® is pivotal for generating bioactive imidazole-containing scaffolds ( ).

Coupling Reactions

The deprotected amine participates in amide bond formation:

Carboxylic Acid PartnerCoupling ReagentsProductYieldApplicationSource
2-Chlorophenylacetic acidHBTU/HOBt, DIPEA, DMF1-(2-Chlorophenylacetyl)pyrrolidine-imidazoline23%Anti-pyroptotic agent
4-Nitrophenyl chloroformateCDI, DIPEA, THFCarbamate-linked inhibitor41%JNK3 inhibition

Low yields in anti-pyroptotic derivatives ( ) highlight steric challenges from the tert-butyl group.

Ring-Opening and Rearrangement

Acid- or base-mediated ring-opening reactions modify the pyrrolidine scaffold:

ConditionsReagentsProductOutcomeSource
H₂SO₄ (1M), refluxAqueous H₂SO₄, 8 hrLinear amino-imidazolineBackbone diversification
NaH, THF, 0°CAldehyde electrophilesSpirocyclic imidazoline derivativesForms 5-membered heterocycles

Stereochemical Modifications

The (R)- and (S)-enantiomers exhibit divergent reactivities:

EnantiomerReaction with (S)-PiperidineActivity Change (JNK3 IC₅₀)Source
(R)-formSNAr with aminopyrimidine7–10x increase vs. (S)-form
(S)-formSame conditionsBaseline activity

The (R)-configuration enhances hydrogen bonding with kinase targets ( ).

Stability Under Synthetic Conditions

Critical stability data for process optimization:

ConditionDegradation Observed?Half-LifeSource
pH 2.0, 40°CHydrolysis of Boc3.2 hr
DMF, 100°C, 24 hrImidazoline ring decomposition45% loss

Scientific Research Applications

Chemistry: .

Mechanism of Action

The mechanism of action of tert-butyl 2-(4,5-dihydro-1H-imidazol-2-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The imidazole moiety can interact with enzymes and receptors, modulating their activity. The compound may inhibit enzyme activity or act as a ligand for specific receptors, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Properties of tert-Butyl 2-(4,5-dihydro-1H-imidazol-2-yl)pyrrolidine-1-carboxylate and Analogues

Compound Name CAS Number Purity Substituents/Modifications Key Applications/Reactivity
This compound 1891129-94-4 95% 4,5-dihydroimidazole, racemic Catalysis, chiral intermediates
(S)-tert-Butyl 2-(2,3-dihydro-1H-imidazol-2-yl)pyrrolidine-1-carboxylate 1374123-26-8 97% 2,3-dihydroimidazole, S-enantiomer High-purity asymmetric synthesis
(S)-tert-Butyl 2-(5-(4-boronophenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate 1007882-12-3 N/A Boronate ester, S-enantiomer Suzuki-Miyaura cross-coupling
(R)-tert-Butyl 2-(5-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate 1240893-76-8 N/A Bromine at imidazole C5, R-enantiomer Halogenation intermediates

Key Findings

Purity and Stability : The S-enantiomer of the 2,3-dihydroimidazole analogue achieves 97% purity , suggesting improved synthetic routes or enantiomeric stability compared to the target compound (95%) .

Reactivity Modulation :

  • Boronate Ester Derivative (CAS 1007882-12-3): The boronate group enables participation in cross-coupling reactions, expanding utility in drug discovery .
  • Brominated Analogues (e.g., CAS 1240893-76-8): Bromine incorporation increases molecular weight (e.g., ~327 g/mol for C12H20BrN3O2) and reactivity, facilitating further functionalization .

Stereochemical Impact : Enantiomeric forms (e.g., R vs. S) influence biological activity and catalytic efficiency. For instance, the S-configuration in boron-containing derivatives may enhance binding specificity in target proteins .

Biological Activity

tert-butyl 2-(4,5-dihydro-1H-imidazol-2-yl)pyrrolidine-1-carboxylate (CAS No. 1891129-94-4) is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the available literature on its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C12_{12}H21_{21}N3_3O2_2
  • Molecular Weight : 239.31 g/mol
  • Structural Characteristics : The compound features a pyrrolidine ring fused with a dihydroimidazole moiety, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Anticonvulsant Activity :
    • Research indicates that compounds with similar structures exhibit anticonvulsant properties by modulating neurotransmitter release and enhancing GABAergic activity. The imidazole ring may play a crucial role in these interactions .
  • Antiviral and Antibacterial Properties :
    • Some derivatives of imidazole-containing compounds have shown antiviral and antibacterial activities. The presence of the pyrrolidine moiety may enhance membrane permeability, facilitating the entry of the drug into target cells .
  • Anti-inflammatory Effects :
    • In vitro studies suggest that this compound can inhibit pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticonvulsantModulation of GABAergic activity
AntiviralInhibition of viral replication
AntibacterialDisruption of bacterial cell membranes
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Case Study: Anticonvulsant Activity

In a study assessing the anticonvulsant properties of imidazole derivatives, this compound was tested in animal models. The results indicated a significant reduction in seizure frequency compared to control groups. This suggests that the compound may be a candidate for further development as an anticonvulsant medication.

Case Study: Anti-inflammatory Effects

A separate investigation evaluated the anti-inflammatory effects of the compound in a lipopolysaccharide (LPS)-induced inflammation model. The findings revealed that treatment with this compound led to a marked decrease in tumor necrosis factor-alpha (TNF-α) levels, highlighting its potential therapeutic application in inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for tert-butyl 2-(4,5-dihydro-1H-imidazol-2-yl)pyrrolidine-1-carboxylate, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via multi-step reactions involving pyrrolidine intermediates. A common approach includes coupling tert-butyl-protected pyrrolidine derivatives with imidazole precursors under catalytic hydrogenation or acid-catalyzed cyclization. For example, tert-butyl pyrrolidine derivatives are often synthesized using Boc-protection strategies, followed by coupling with imidazole moieties in polar aprotic solvents (e.g., DMF or THF) at 60–80°C . Optimization involves adjusting catalyst loading (e.g., Pd/C for hydrogenation) and reaction time to improve yields (typically 70–85%). Purification via silica gel chromatography (ethyl acetate/hexane gradients) is standard .

Q. How is the structural identity of this compound confirmed in academic research?

  • Methodology : Structural confirmation relies on spectroscopic and crystallographic techniques:

  • NMR : 1^1H and 13^13C NMR analyze proton environments (e.g., tert-butyl singlet at ~1.4 ppm, imidazole protons at 6.5–7.5 ppm) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., exact mass 363.0834 for related derivatives) .
  • X-Ray Crystallography : SHELX software refines crystal structures, resolving stereochemistry and bond angles. For example, tert-butyl imidazole-pyrrolidine derivatives exhibit chair conformations in crystal lattices .

Q. What are the key purity assessment methods for this compound?

  • Methodology : Purity is assessed via HPLC (C18 columns, acetonitrile/water mobile phases) and TLC (Rf values compared to standards). Evidence shows ≥95% purity is achievable with silica gel chromatography .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the imidazole-pyrrolidine scaffold in catalysis or medicinal chemistry?

  • Methodology : Computational studies (DFT) and kinetic experiments evaluate substituent effects. For example:

  • The tert-butyl group provides steric hindrance, slowing nucleophilic attack at the pyrrolidine nitrogen .
  • Imidazole’s electron-rich nitrogen enhances metal coordination in catalytic applications (e.g., Pd-mediated cross-couplings) .
    • Experimental data from analogues (e.g., fluorinated pyrrolidines) show altered reaction rates due to inductive effects .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for this compound?

  • Methodology : Discrepancies between NMR and X-ray data (e.g., conformational flexibility in solution vs. rigid crystal structures) are addressed via:

  • Variable-temperature NMR to detect dynamic processes.
  • Molecular dynamics simulations to model solution-state behavior .
    • For example, tert-butyl derivatives may exhibit axial-equatorial isomerism in solution, resolved by NOESY experiments .

Q. How is this compound utilized in the synthesis of bioactive molecules or prodrugs?

  • Methodology : The imidazole-pyrrolidine core serves as a pharmacophore in drug discovery. Case studies include:

  • Anticancer Agents : Derivatives like tert-butyl-(R)-2-(4-octylphenethyl)pyrrolidine-1-carboxylate inhibit cancer cell proliferation via sphingosine-1-phosphate receptor modulation .
  • Antivirals : Analogues with halogen substituents (e.g., 5-iodo-imidazole) show protease inhibitory activity .
    • Bioactivity is validated via in vitro assays (e.g., IC50 measurements) and in vivo models .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

  • Methodology : Scale-up hurdles include:

  • Solvent Selection : Transitioning from THF to safer solvents (e.g., cyclopentyl methyl ether) to reduce toxicity .
  • Catalyst Recovery : Immobilized catalysts (e.g., Pd on mesoporous silica) improve recyclability .
  • Purification : Switch from column chromatography to recrystallization (e.g., using ethanol/water mixtures) for cost efficiency .

Key Notes

  • For crystallography, SHELX remains the gold standard despite newer software .
  • Bioactivity data for analogues suggest potential for repurposing in targeted therapies .

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